2-Acetoxy-1-nitrobutane

Catalog No.
S8628046
CAS No.
M.F
C6H11NO4
M. Wt
161.16 g/mol
Availability
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2-Acetoxy-1-nitrobutane

Product Name

2-Acetoxy-1-nitrobutane

IUPAC Name

1-nitrobutan-2-yl acetate

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C6H11NO4/c1-3-6(4-7(9)10)11-5(2)8/h6H,3-4H2,1-2H3

InChI Key

QGVSQOSWGBXPAW-UHFFFAOYSA-N

Canonical SMILES

CCC(C[N+](=O)[O-])OC(=O)C

2-Acetoxy-1-nitrobutane is a chemical compound with the molecular formula C6H11NO4C_6H_{11}NO_4. It features a nitro group and an acetoxy group, which are characteristic functional groups that influence its reactivity and biological properties. The structural composition includes a butane backbone with the acetoxy group attached to the second carbon and the nitro group at the first carbon. This arrangement grants 2-acetoxy-1-nitrobutane unique properties compared to other nitro compounds.

Typical of nitro compounds and acetates. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The nitro group can be replaced by nucleophiles under certain conditions.
  • Hydrolysis: The acetoxy group can be hydrolyzed to yield acetic acid and the corresponding nitrobutanol.
  • Reduction Reactions: The nitro group can be reduced to an amine, leading to further functionalization of the compound.

The specific reaction pathways depend on the reagents and conditions used, such as temperature, solvent, and catalysts.

  • Antimicrobial Properties: Some nitro compounds exhibit activity against bacteria and fungi.
  • Cytotoxicity: Nitro compounds can induce cell death in certain cancer cell lines, making them of interest in cancer research.

Further studies are needed to elucidate the specific biological effects of 2-acetoxy-1-nitrobutane.

The synthesis of 2-acetoxy-1-nitrobutane can be achieved through several methods, including:

  • Acetoxylation of Nitrobutanes: This involves treating 1-nitrobutane with acetic anhydride or acetic acid in the presence of a catalyst to introduce the acetoxy group.
  • Multi-step Synthesis: A more complex approach may involve starting from simpler precursors like butanols or butyric acid, followed by nitration and subsequent acetoxylation steps.

Recent literature highlights a synthetic procedure that employs nitroalkanes in a four-step reaction sequence, emphasizing the versatility of such methodologies in organic synthesis .

Several compounds share structural similarities with 2-acetoxy-1-nitrobutane. Here are some notable examples:

Compound NameStructureUnique Features
1-NitrobutaneC4H9NO2C_4H_9NO_2Simpler structure without acetoxy group
Acetic AcidC2H4O2C_2H_4O_2Common carboxylic acid used widely in industries
NitroethaneC2H5NO2C_2H_5NO_2Shorter chain length; used as a solvent
2-NitropropaneC3H7NO2C_3H_7NO_2Similar structure with a propyl chain

Uniqueness of 2-Acetoxy-1-nitrobutane:

  • The combination of both acetoxy and nitro functional groups distinguishes it from simpler nitroalkanes.
  • Its potential for diverse

2-Acetoxy-1-nitrobutane belongs to the nitroalkane family, characterized by the formula $$ \text{C}6\text{H}{11}\text{NO}4 $$. The molecule’s structure (Fig. 1) includes a nitro group ($$-\text{NO}2$$) at position 1 and an acetoxy group ($$-\text{OAc}$$) at position 2, creating a polar, reactive compound.

Table 1: Physical Properties of 2-Acetoxy-1-nitrobutane

PropertyValueSource
Molecular Weight177.16 g/mol
Boiling Point75°C at 12 mm Hg
Density1.12 g/cm³
SolubilityMiscible with ether, acetone

The compound’s nitro group facilitates electrophilic substitutions, while the acetoxy group acts as a leaving group in nucleophilic reactions. Its infrared (IR) spectrum shows characteristic nitro stretches at 1540 cm$$^{-1}$$ and 1370 cm$$^{-1}$$, and acetoxy carbonyl absorption at 1740 cm$$^{-1}$$.

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Exact Mass

161.06880783 g/mol

Monoisotopic Mass

161.06880783 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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